molecular formula C17H25NO5 B14812410 N-Boc-5-hydroxy-D-norvaline benzyl ester CAS No. 210963-67-0

N-Boc-5-hydroxy-D-norvaline benzyl ester

Cat. No.: B14812410
CAS No.: 210963-67-0
M. Wt: 323.4 g/mol
InChI Key: GUUOABUKZOMRBA-CQSZACIVSA-N
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Description

D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a norvaline backbone, a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a phenylmethyl ester moiety. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of D-Norvaline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-Norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxylation: The protected D-Norvaline is then hydroxylated at the 5-position using a suitable hydroxylating agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Esterification: The hydroxylated product is esterified with phenylmethanol (benzyl alcohol) in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the reactions in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of the free amino acid

Scientific Research Applications

D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester: has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the hydroxyl and ester groups facilitate interactions with biological molecules. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester
  • D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, methyl ester
  • D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, ethyl ester

Comparison

  • L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester : This compound is the L-isomer of the given compound and may exhibit different biological activity and reactivity.
  • D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, methyl ester : This compound has a methyl ester group instead of a phenylmethyl ester group, which may affect its solubility and reactivity.
  • D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, ethyl ester : This compound has an ethyl ester group, which may also influence its chemical properties and applications.

The uniqueness of D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

210963-67-0

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl (2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(10-7-11-19)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m1/s1

InChI Key

GUUOABUKZOMRBA-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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